N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Overview
Description
“N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide” is an organic compound . The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . This compound has been synthesized using copper-based metal-organic frameworks to promote oxidative couplings .
Synthesis Analysis
The synthesis of this compound has been achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation reaction of an acid and an amine . Oxidative couplings have proved to be an interesting alternative in carbon-nitrogen bond formation .Scientific Research Applications
Melanoma Imaging and Therapy : Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, closely related to N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide, demonstrate improved melanoma uptake and tissue selectivity. These compounds have potential for improved melanoma imaging and therapy (Eisenhut et al., 2000).
Antioxidant Properties : A study on a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, found that it crystallizes in a triclinic system and exhibits promising antioxidant properties, as determined by DPPH free radical scavenging tests (Demir et al., 2015).
Neuroleptic Synthesis : Diethylaminosulfur trifluoride (DAST) has been used efficiently to synthesize neuroleptic fluorinated benzamide neuroleptics, which are closely related to N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide (Mukherjee, 1990).
Dopamine D(3) Receptor Affinity : Compounds like N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, which are structurally related, have shown high affinity for dopamine D(3) receptors and potential for PET imaging studies (Leopoldo et al., 2002).
Selective Antipsychotic Agents : Another study explored the potential of similar benzamide derivatives as effective and selective antipsychotic agents with low extrapyramidal side effects (Högberg et al., 1990).
Chemical Synthesis and Hydrolysis : Research has been conducted on the hydrolysis of N-(2'-methoxyphenyl)phthalamic acid, leading to the formation of N-(2'-methoxyphenyl)benzamide, which can be used in various chemical applications (Sim et al., 2009).
Mono-Fluorination of Diols : Selective mono-fluorination of diols can be achieved using N,N-diethyl-4-methoxybenzamide, which is structurally similar to the compound (Suwada et al., 2007).
properties
IUPAC Name |
N,N-diethyl-4-[hydroxy-(3-methoxyphenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13,18,21H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCRRCZCYBBWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440137 | |
Record name | N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |
CAS RN |
186094-06-4 | |
Record name | N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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